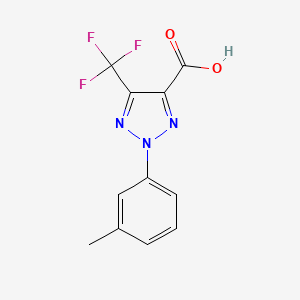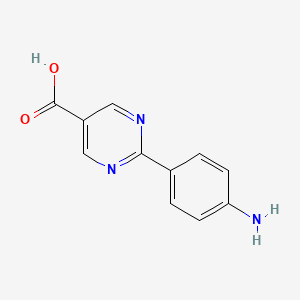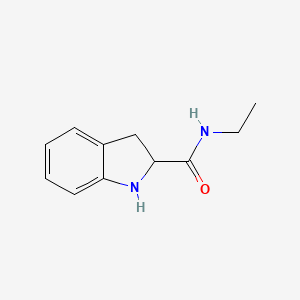
2-(m-Tolyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(m-Tolyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid is an organic compound that features a triazole ring substituted with a trifluoromethyl group and a carboxylic acid group The presence of the m-tolyl group (a methyl-substituted phenyl group) adds to its structural complexity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(m-Tolyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition or “click chemistry.” The reaction conditions often include the use of copper(I) catalysts to facilitate the formation of the triazole ring. The trifluoromethyl group can be introduced via trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and purification methods would be tailored to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
2-(m-Tolyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include esters, amides, dihydrotriazoles, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-(m-Tolyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the development of bioactive compounds, including potential pharmaceuticals.
Medicine: Research into its potential as an anti-inflammatory or anticancer agent is ongoing.
Industry: It can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of 2-(m-Tolyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability. The exact pathways involved depend on the specific biological context and target.
類似化合物との比較
Similar Compounds
2-(p-Tolyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a para-tolyl group.
2-(o-Tolyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid: Similar structure but with an ortho-tolyl group.
2-Phenyl-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid: Lacks the methyl substitution on the phenyl ring.
Uniqueness
The presence of the m-tolyl group in 2-(m-Tolyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid provides unique steric and electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from its ortho and para isomers, as well as from compounds lacking the methyl substitution.
特性
分子式 |
C11H8F3N3O2 |
|---|---|
分子量 |
271.19 g/mol |
IUPAC名 |
2-(3-methylphenyl)-5-(trifluoromethyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C11H8F3N3O2/c1-6-3-2-4-7(5-6)17-15-8(10(18)19)9(16-17)11(12,13)14/h2-5H,1H3,(H,18,19) |
InChIキー |
GXKBJOBZVKQXJK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N2N=C(C(=N2)C(F)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Chloro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11786772.png)
![2,3-Dichloropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B11786782.png)


![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-3-carboxylic acid](/img/structure/B11786812.png)


![2-(4-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B11786828.png)

![2-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B11786836.png)



